molecular formula C13H14 B6274473 1-cyclopentyl-4-ethynylbenzene CAS No. 194484-38-3

1-cyclopentyl-4-ethynylbenzene

Cat. No.: B6274473
CAS No.: 194484-38-3
M. Wt: 170.25 g/mol
InChI Key: XWGBQIRUXWSNPN-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-ethynylbenzene is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a cyclopentyl moiety at the 1-position and an ethynyl (C≡CH) group at the 4-position. The cyclopentyl group, a five-membered cycloalkyl substituent, contributes steric bulk and moderate lipophilicity, while the ethynyl group introduces sp-hybridized carbon atoms capable of conjugation and participation in cross-coupling reactions (e.g., Sonogashira coupling).

Properties

CAS No.

194484-38-3

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-cyclopentyl-4-ethynylbenzene

InChI

InChI=1S/C13H14/c1-2-11-7-9-13(10-8-11)12-5-3-4-6-12/h1,7-10,12H,3-6H2

InChI Key

XWGBQIRUXWSNPN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2CCCC2

Purity

90

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-4-ethynylbenzene can be synthesized through a multi-step process involving the formation of the cyclopentyl and ethynyl substituents on the benzene ring. One common method involves the use of electrophilic aromatic substitution reactions to introduce the cyclopentyl group, followed by a Sonogashira coupling reaction to attach the ethynyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentyl-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the cyclopentyl group can influence the compound’s steric properties. These interactions can affect the compound’s binding affinity and reactivity with various biological and chemical targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-cyclopentyl-4-ethynylbenzene with ethynylbenzene derivatives featuring variations in substituent type, electronic effects, and steric profiles.

Alkyl-Substituted Ethynylbenzenes

  • 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene ():

    • Substituents: A butyl chain (C₄H₉) and a 4-methoxyphenyl-ethynyl group.
    • Key Differences: The butyl group enhances lipophilicity compared to cyclopentyl but lacks steric hindrance due to its linear structure. The 4-methoxyphenyl-ethynyl group introduces electron-donating methoxy (-OCH₃) effects, promoting conjugation across the ethynyl bridge.
    • Applications: Likely used in R&D for optoelectronic materials due to extended π-conjugation .
  • 1-(Cyclopropylmethyl)-4-methoxybenzene ():

    • Substituents: Cyclopropylmethyl (a strained three-membered ring) and methoxy groups.
    • Key Differences: The cyclopropane’s high ring strain increases reactivity, contrasting with the cyclopentyl group’s stability. The methoxy group polarizes the benzene ring, enhancing solubility in polar solvents .

Aryl-Substituted Ethynylbenzenes

  • 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene (): Substituents: Ethynyl and 4-nitrophenyl-ethynyl groups. Key Differences: The nitro (-NO₂) group is strongly electron-withdrawing, reducing electron density on the benzene ring and directing electrophilic attacks to meta positions. This contrasts with the cyclopentyl group’s electron-donating nature. Applications: Potential use in conductive polymers or explosives due to nitro group reactivity .
  • 1-(1-Ethynylcyclopropyl)-4-methoxybenzene (–4):

    • Substituents: Methoxy and ethynylcyclopropyl groups.
    • Key Differences: The strained cyclopropane ring adjacent to the ethynyl group may increase susceptibility to ring-opening reactions. Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) has been reported, though ecological data are lacking .

Research Findings and Data Comparison

Table 1: Structural and Inferred Properties of Selected Ethynylbenzenes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Effects References
This compound C₁₃H₁₄ 170.25 Steric bulk, moderate lipophilicity N/A
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₉H₂₀O 264.36 Enhanced conjugation, polar
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene C₁₆H₉NO₂ 247.25 Electron-deficient aromatic system
1-(1-Ethynylcyclopropyl)-4-methoxybenzene C₁₂H₁₂O 172.23 High strain, acute toxicity

Biological Activity

1-Cyclopentyl-4-ethynylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further development in drug design. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its unique structure which includes a cyclopentyl group and an ethynyl group attached to a benzene ring. This configuration may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antiviral Activity : Some derivatives of compounds with similar structures have shown promising activity against viruses such as Hepatitis B Virus (HBV) .
  • Enzyme Inhibition : Compounds in this class have been investigated for their ability to inhibit specific enzymes, which could lead to therapeutic benefits in various diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
  • It could modulate proteasome activity, which plays a critical role in protein degradation and cellular homeostasis .

Table 1: Summary of Biological Activities

Activity Reference IC50/EC50 Values Comments
Antiviral (HBV) EC50 = 1.2 nMSignificant activity with low cytotoxicity
Enzyme Inhibition IC50 = 4.4 μMPotent inhibition compared to salicylic acid
Proteasome Activation Increase by 50-60%Comparable to UBLCP1 knockdown effects

Case Study: Antiviral Activity

In a study evaluating the antiviral properties of related compounds, this compound derivatives were tested against HBV using the HepG2 2.2.15 cell line. The lead compound exhibited an EC50 value of 1.2 nM, indicating potent antiviral activity while maintaining a favorable cytotoxic profile (CC50 = 93 μM) . This highlights the potential for developing effective antiviral agents based on this chemical scaffold.

Case Study: Enzyme Inhibition

Another significant finding was the inhibition of UBLCP1, a phosphatase that regulates proteasome activity. Compounds similar to this compound demonstrated IC50 values ranging from 4.2 to 13.5 μM, showcasing their potential as therapeutic agents targeting proteasome-related pathways . The inhibition led to increased proteasome activity, suggesting a mechanism for alleviating conditions associated with protein misfolding.

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